molecular formula C17H17F3N4O5 B11090658 N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

Cat. No.: B11090658
M. Wt: 414.3 g/mol
InChI Key: DQZYJYOJAHVXDJ-UHFFFAOYSA-N
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Description

N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the furylmethyl and trifluoromethyl groups under controlled conditions. Common reagents include trifluoromethylating agents and furylmethyl halides, with reaction conditions often requiring anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products

Major products from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting cell cycle progression . This mechanism is particularly relevant in cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide is unique due to its combination of a furylmethyl group and a trifluoromethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H17F3N4O5

Molecular Weight

414.3 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

InChI

InChI=1S/C17H17F3N4O5/c1-2-3-6-10(25)23-16(17(18,19)20)11-12(21-14(16)27)24(15(28)22-13(11)26)8-9-5-4-7-29-9/h4-5,7H,2-3,6,8H2,1H3,(H,21,27)(H,23,25)(H,22,26,28)

InChI Key

DQZYJYOJAHVXDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CO3)C(F)(F)F

Origin of Product

United States

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